molecular formula C36H43N2O2PS B14049361 2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide

2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide

Cat. No.: B14049361
M. Wt: 598.8 g/mol
InChI Key: QCHFDSOJNHJXQT-VJKWZVKUSA-N
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Description

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide is a complex organic compound with a molecular formula of C36H43N2O2PS and a molecular weight of 598.78 g/mol. This compound is notable for its intricate structure, which includes a sulfinylamino group, a diphenylphosphino group, and a benzamide backbone. It is primarily used as a research chemical in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves multiple steps, starting with the preparation of the sulfinylamino and diphenylphosphino intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The diphenylphosphino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction could lead to the formation of a simpler amine compound.

Scientific Research Applications

2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds with target molecules, while the diphenylphosphino group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphino-N,N-di(propan-2-yl)benzamide
  • 2-[(tert-Butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

Uniqueness

What sets 2-[®-[®-(1,1-Dimethylethyl)sulfinyl]aminomethyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide apart from similar compounds is its specific stereochemistry and the presence of both sulfinylamino and diphenylphosphino groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Properties

Molecular Formula

C36H43N2O2PS

Molecular Weight

598.8 g/mol

IUPAC Name

2-[(R)-[[(R)-tert-butylsulfinyl]amino]-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C36H43N2O2PS/c1-26(2)38(27(3)4)35(39)33-31(34(28-18-11-8-12-19-28)37-42(40)36(5,6)7)24-17-25-32(33)41(29-20-13-9-14-21-29)30-22-15-10-16-23-30/h8-27,34,37H,1-7H3/t34-,42-/m1/s1

InChI Key

QCHFDSOJNHJXQT-VJKWZVKUSA-N

Isomeric SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

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